An In-depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine: Structure, Properties, and Applications
An In-depth Technical Guide to 1,3,5-Triacryloylhexahydro-1,3,5-triazine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Triacryloylhexahydro-1,3,5-triazine is a trifunctional monomer notable for its role as an efficient crosslinking agent in polymer chemistry. Its unique molecular architecture, featuring a hexahydro-1,3,5-triazine core symmetrically substituted with three reactive acryloyl groups, imparts valuable properties to the polymers it constitutes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its relevance in materials science and its emerging potential in the biomedical field. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support researchers in their practical applications of this versatile compound.
Chemical Structure and Identification
1,3,5-Triacryloylhexahydro-1,3,5-triazine is a white to off-white crystalline solid.[1] The molecule consists of a central six-membered hexahydro-1,3,5-triazine ring, which is a saturated heterocycle with alternating carbon and nitrogen atoms. Each nitrogen atom of this ring is functionalized with an acryloyl group (-COCH=CH₂).
Systematic Name: 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(prop-2-en-1-one) Common Synonyms: Triacrylformal, 1,3,5-Triacryloyl-s-triazine, TAT[2][3]
The presence of three vinyl groups makes it a highly reactive monomer, capable of undergoing rapid polymerization, particularly under UV irradiation, to form highly crosslinked polymer networks.[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 1,3,5-Triacryloylhexahydro-1,3,5-triazine is presented below.
Table 1: Physicochemical Properties of 1,3,5-Triacryloylhexahydro-1,3,5-triazine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1][4] |
| Molecular Weight | 249.27 g/mol | [1][4] |
| CAS Number | 959-52-4 | [1][4] |
| Appearance | White to off-white crystal | [1] |
| Melting Point | 156 °C (decomposes) | [3][5] |
| Solubility | Slightly soluble in water | |
| Purity | ≥ 98% (HPLC) | [1] |
Table 2: Spectroscopic Data for 1,3,5-Triacryloylhexahydro-1,3,5-triazine
| Technique | Key Features and Observations |
| ¹H NMR | Spectra available, though detailed interpretation requires access to high-resolution data.[6] |
| ¹³C NMR | Spectra available, providing information on the carbon skeleton.[7] |
| FT-IR | Spectra show characteristic peaks for C=O stretching of the acryloyl group and C=C stretching of the vinyl group.[8] |
| Mass Spectrometry | Data is available to confirm the molecular weight and fragmentation pattern. |
Synthesis and Polymerization
Synthesis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine
A common method for the synthesis of 1,3,5-triacryloylhexahydro-1,3,5-triazine involves a cyclization reaction. While several synthetic routes exist, a representative laboratory-scale synthesis is described below.[9]
Experimental Protocol: Laboratory Synthesis
A synthetic method involves the reaction of a formaldehyde source, such as trioxane or paraformaldehyde, with acrylonitrile in the presence of an acid catalyst.[10]
-
Reaction Setup: In a reaction flask, a suitable solvent (e.g., carbon tetrachloride, methanol, or chlorobenzene) is added, followed by the formaldehyde source and a catalytic amount of concentrated sulfuric acid.
-
Addition of Acrylonitrile: The mixture is heated to 60-100°C with stirring, and acrylonitrile is added dropwise over a period of 0.5 to 2 hours.
-
Reaction: The reaction is allowed to proceed for 1 to 5 hours at the set temperature.
-
Neutralization and Crystallization: After the reaction, the solution is cooled to room temperature, and a sodium hydroxide solution (10-30%) is added to neutralize the acid. The mixture is then cooled further to -5 to 10°C to induce crystallization.
-
Isolation and Drying: The crystalline product is collected by filtration at low temperature and dried in an oven at 30-120°C to a constant weight. This method can achieve yields of 85-95%.[10]
Polymerization
The three acryloyl groups of 1,3,5-triacryloylhexahydro-1,3,5-triazine readily participate in polymerization reactions, making it an excellent crosslinker. UV-induced polymerization is a particularly efficient method for curing formulations containing this monomer.[1]
Applications
Materials Science
The primary application of 1,3,5-Triacryloylhexahydro-1,3,5-triazine is as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Its trifunctionality allows for the formation of dense and robust polymer networks.
-
UV-Curable Coatings and Inks: It is a key component in formulations for UV-curable coatings and inks, where its rapid polymerization under UV light leads to fast curing times and durable finishes.[1]
-
Adhesives and Sealants: The compound is used to formulate high-strength adhesives and sealants with excellent chemical resistance, suitable for demanding applications in the automotive and aerospace industries.
-
Textile Finishing: It is utilized in textile treatments to impart water and stain resistance, thereby improving the durability and performance of fabrics.[1]
Biomedical Applications
The reactivity of the acryloyl groups also makes 1,3,5-triacryloylhexahydro-1,3,5-triazine a candidate for biomedical applications, particularly in the formation of hydrogels.
-
Hydrogels for Drug Delivery: This compound can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The biocompatibility of such hydrogels is an active area of research.
-
Biocompatible Materials: Its ability to form stable polymer networks is being explored for the development of biocompatible materials for medical devices.[1][11]
The acryloyl groups can react with thiol groups of biomolecules, such as cysteine residues in proteins, via a Michael addition reaction. This reactivity is fundamental to its crosslinking capabilities in biological systems and is a key consideration in the design of biocompatible materials.
Biological Activity and Relevance to Drug Development
While 1,3,5-Triacryloylhexahydro-1,3,5-triazine itself is primarily used in materials science, the broader class of 1,3,5-triazine derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.
-
Anticancer Activity: Various substituted 1,3,5-triazines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[12][13][14][15] Studies have shown that some triazine derivatives can inhibit key signaling pathways involved in cancer progression. For example, certain derivatives have been found to inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Dihydrofolate Reductase (DHFR), both of which are important targets in cancer therapy.[15][16]
-
Mechanism of Action: The anticancer activity of some triazine derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[12][14] The specific signaling pathways involved can vary depending on the substituents on the triazine ring.
The presence of the reactive acryloyl groups in 1,3,5-Triacryloylhexahydro-1,3,5-triazine suggests that it could potentially act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also contributes to its toxicity.
Safety and Handling
1,3,5-Triacryloylhexahydro-1,3,5-triazine is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | In case of inadequate ventilation, wear respiratory protection. |
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
1,3,5-Triacryloylhexahydro-1,3,5-triazine is a highly functional and reactive molecule with significant applications in polymer and materials science. Its ability to form densely crosslinked networks makes it an invaluable component in high-performance coatings, adhesives, and textiles. Furthermore, the inherent reactivity of its acryloyl groups, coupled with the biological activities observed in the broader 1,3,5-triazine class, opens up intriguing possibilities for its use in biomedical applications, such as in the development of novel drug delivery systems and biocompatible materials. However, its significant toxicity necessitates careful handling and a thorough understanding of its reactivity to ensure safe and effective utilization. Further research into the specific biological interactions and mechanisms of action of this compound will be crucial in realizing its full potential in the field of drug development and beyond.
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